molecular formula C16H17ClN2O3S B3568100 2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide

2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide

Cat. No.: B3568100
M. Wt: 352.8 g/mol
InChI Key: MUZJIRJAHZIGSH-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chloroaniline moiety, which is further linked to a dimethylacetamide group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfinamides.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonyl group interacts with the active site of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Used in the synthesis of sulfonamides and sulfonate esters.

    4-Chlorobenzenesulfonyl chloride: Similar structure but with a different substitution pattern.

    N-Fluorobenzenesulfonimide: Used as a fluorinating reagent in organic synthesis

Uniqueness

2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dimethylacetamide group enhances its solubility and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-18(2)16(20)12-19(15-11-7-6-10-14(15)17)23(21,22)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZJIRJAHZIGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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